molecular formula C13H12ClN3O2 B5344543 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime

Numéro de catalogue B5344543
Poids moléculaire: 277.70 g/mol
Clé InChI: KBCQQWBCBORCCT-RVDMUPIBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime, also known as CLP290, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a small molecule that has been shown to modulate the activity of certain ion channels in the body, making it a promising candidate for the treatment of a variety of diseases and conditions.

Mécanisme D'action

The mechanism of action of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime involves the modulation of TRPC channels, which are involved in a variety of physiological processes. By modulating the activity of these channels, this compound is able to affect a variety of biological processes, including calcium signaling, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate calcium signaling, which is involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cellular metabolism. Additionally, this compound has been shown to affect neuronal excitability, which is important for the regulation of neuronal activity in the brain and spinal cord.

Avantages Et Limitations Des Expériences En Laboratoire

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it has been shown to have a high degree of specificity for certain ion channels, which makes it a useful tool for studying the function of these channels in the body. However, one limitation of this compound is that it can be difficult to work with in certain experimental systems, particularly those involving live animals.

Orientations Futures

There are several future directions for research on 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime. One area of interest is the potential use of this compound for the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy and cystic fibrosis, and further research in these areas is warranted. Finally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on ion channels and calcium signaling in the body.

Méthodes De Synthèse

The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde and ethyl acetoacetate to form 2-nitro-1,3-diphenylpropan-1-one. This intermediate is then reacted with hydrazine to form 2,3-diphenylquinoxaline, which is subsequently treated with hydroxylamine to yield this compound.

Applications De Recherche Scientifique

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-chlorobenzyl)oxime has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to modulate the activity of certain ion channels in the body, including the TRPC channels, which are involved in a variety of physiological processes. This makes this compound a promising candidate for the treatment of a variety of diseases and conditions, including neuropathic pain, epilepsy, and cystic fibrosis.

Propriétés

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCQQWBCBORCCT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.